Enhanced Lipophilicity vs. Benzocaine for Improved Membrane Permeability
Ethyl 4-amino-3,5-dibromobenzoate exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-brominated analog, Benzocaine. This difference arises from the addition of two bromine atoms, which dramatically increases the compound's lipophilicity. This property is a key determinant of a molecule's ability to passively diffuse across biological membranes, impacting its bioavailability and tissue distribution [1][2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Calculated LogP: 3.55 |
| Comparator Or Baseline | Benzocaine (Ethyl 4-aminobenzoate): Calculated LogP: 1.86 |
| Quantified Difference | Delta LogP = +1.69 (a ~49-fold increase in partition coefficient) |
| Conditions | In silico calculation |
Why This Matters
This quantified increase in lipophilicity indicates that the compound will behave very differently in biological assays, with a much higher propensity for membrane penetration, making it a distinct candidate for lead optimization where Benzocaine's physicochemical profile is suboptimal.
- [1] ChemSrc. (2017). 4-氨基-3,5-二溴苯甲酸乙酯 (Ethyl 4-amino-3,5-dibromobenzoate). Physical Properties. Retrieved from ChemSrc website. View Source
- [2] DrugBank. (n.d.). Benzocaine. Retrieved from DrugBank Online. View Source
